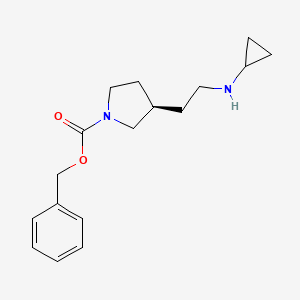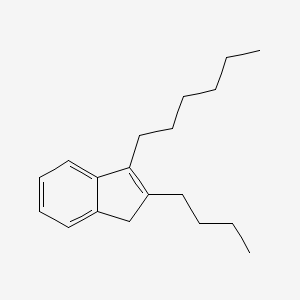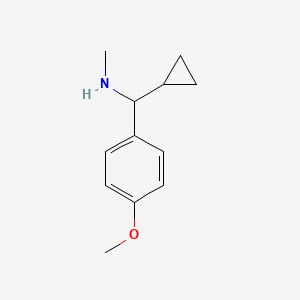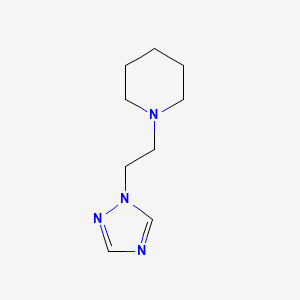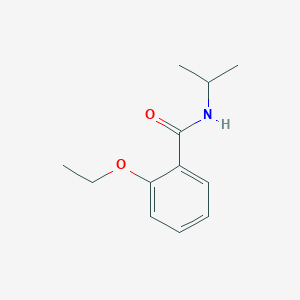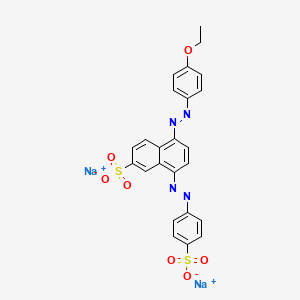
Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C24H18N4Na2O7S2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-ethoxyaniline and 4-aminobenzenesulfonic acid. These diazonium salts are then coupled with naphthalene-2-sulfonic acid under controlled pH conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is often isolated through filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which are responsible for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to color changes. The pathways involved often include electron transfer processes that result in the absorption of specific wavelengths of light, giving the compound its characteristic color .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-hydroxy-5-(2-methoxy-4-sulfonato-m-tolyl)azo]naphthalene-2-sulfonate
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt
- Direct Orange 39
Uniqueness
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate is unique due to its specific ethoxy and sulfonate functional groups, which provide distinct color properties and stability compared to other similar azo compounds. Its unique structure allows for specific applications in various industries and research fields .
Properties
CAS No. |
36409-70-8 |
|---|---|
Molecular Formula |
C24H18N4Na2O7S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
disodium;5-[(4-ethoxyphenyl)diazenyl]-8-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-18-7-3-16(4-8-18)25-27-23-13-14-24(22-15-20(37(32,33)34)11-12-21(22)23)28-26-17-5-9-19(10-6-17)36(29,30)31;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
CAAGJCREAQXYJN-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



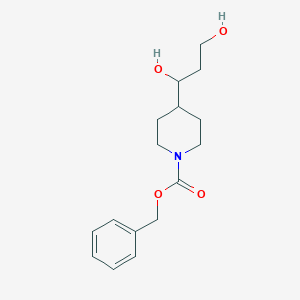

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
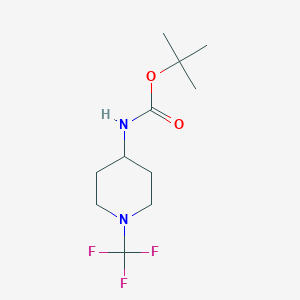
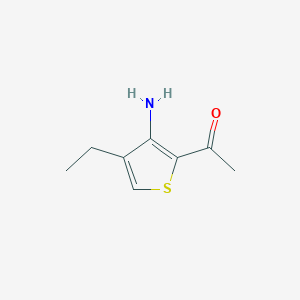
![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)

